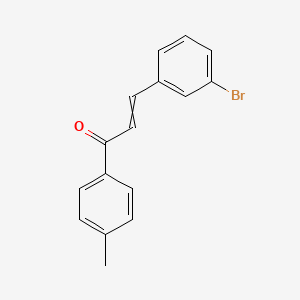

3-Bromo-4'-methylchalcone

Description

Contextualization within the Broader Field of Chalcone (B49325) Derivatives Research

Chalcones are a significant class of compounds that serve as precursors in the biosynthesis of flavonoids and isoflavonoids in plants. nih.govnih.gov Their basic structure consists of two aromatic rings joined by an α,β-unsaturated carbonyl system. nih.gov This structural framework is readily amenable to chemical modification, allowing for the synthesis of a vast library of derivatives with diverse biological activities. nih.govchemrevlett.com

For decades, researchers have been exploring the potential of chalcones in various fields, particularly in medicinal chemistry. nih.govnih.gov The α,β-unsaturated keto group is a key pharmacophore that contributes to their wide spectrum of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties. nih.govnih.govresearchgate.net The ease of synthesis, typically through the Claisen-Schmidt condensation, further enhances their appeal as scaffolds for drug discovery. chemrevlett.commdpi.com The investigation of halogenated chalcones, such as 3-Bromo-4'-methylchalcone, is a strategic approach to modulate the electronic and steric properties of the parent molecule, potentially leading to enhanced or novel biological effects. ceon.rs

Academic Significance in Organic Synthesis and Medicinal Chemistry

The academic significance of this compound lies in its utility as both a building block in organic synthesis and a lead compound in medicinal chemistry research. Its synthesis, most commonly achieved via the Claisen-Schmidt condensation of 3-bromoacetophenone and 4-methylbenzaldehyde, provides a practical example of carbon-carbon bond formation. niscpr.res.in

In medicinal chemistry, the exploration of this compound and its analogs is driven by the quest for new therapeutic agents. Research has indicated that the introduction of a bromine atom can influence the biological activity of chalcones. For instance, some bromo-substituted chalcones have demonstrated notable antimicrobial and anticancer activities. ni.ac.rs Studies on related compounds suggest that the presence of a halogen can enhance interactions with biological targets. ceon.rs The methyl group, on the other hand, can affect the molecule's lipophilicity and metabolic stability. The combined effect of these substituents in this compound makes it a compelling candidate for further investigation into its potential pharmacological applications.

Structure

3D Structure

Properties

IUPAC Name |

3-(3-bromophenyl)-1-(4-methylphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13BrO/c1-12-5-8-14(9-6-12)16(18)10-7-13-3-2-4-15(17)11-13/h2-11H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXKZCSRZBBDMEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C=CC2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301225006 | |

| Record name | 3-(3-Bromophenyl)-1-(4-methylphenyl)-2-propen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301225006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

196081-97-7 | |

| Record name | 3-(3-Bromophenyl)-1-(4-methylphenyl)-2-propen-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=196081-97-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3-Bromophenyl)-1-(4-methylphenyl)-2-propen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301225006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 3 Bromo 4 Methylchalcone 1 2 Bromophenyl 3 4 Methylphenyl Prop 2 En 1 One

Established Synthetic Pathways

The most prominent and widely utilized method for synthesizing chalcones is the Claisen-Schmidt condensation, a reliable C-C bond-forming reaction.

The Claisen-Schmidt condensation is a type of crossed aldol condensation that occurs between a ketone and an aromatic aldehyde that lacks α-hydrogens. praxilabs.comwikipedia.org This base- or acid-catalyzed reaction is highly effective for producing α,β-unsaturated ketones. praxilabs.com For the synthesis of 1-(2-bromophenyl)-3-(4-methylphenyl)prop-2-en-1-one, this involves the reaction between 2-bromoacetophenone and 4-methylbenzaldehyde.

The synthesis is achieved through the base-catalyzed condensation of 2-bromoacetophenone and 4-methylbenzaldehyde. The reaction mechanism begins with a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), abstracting an acidic α-hydrogen from the 2-bromoacetophenone. This step forms a resonance-stabilized enolate ion. The nucleophilic enolate then attacks the electrophilic carbonyl carbon of 4-methylbenzaldehyde, forming a β-hydroxy ketone intermediate (an aldol). This intermediate readily undergoes dehydration (loss of a water molecule) under the reaction conditions to yield the final, more stable, conjugated chalcone (B49325) product: 1-(2-bromophenyl)-3-(4-methylphenyl)prop-2-en-1-one. praxilabs.com The equilibrium of the reaction is driven towards the product, as the resulting chalcone is often a solid that precipitates from the reaction mixture. praxilabs.com

The efficiency and yield of the Claisen-Schmidt condensation are influenced by several factors, including the choice and concentration of the base, solvent, temperature, and reaction time.

Catalyst: Strong bases like sodium hydroxide (NaOH) and potassium hydroxide (KOH) are commonly used. semanticscholar.org The concentration of the base is a critical parameter; studies on similar reactions have shown that increasing the catalyst concentration can significantly accelerate the reaction rate and improve conversion. rsc.org However, an excessively high concentration may lead to unwanted side reactions. Solid base catalysts, such as those derived from hydrotalcites, have also been shown to be effective and offer advantages in terms of separation and reusability. semanticscholar.org

Solvent: Ethanol is a frequently used solvent for this reaction as it effectively dissolves the reactants and the base catalyst. researchgate.netchemicalbook.com The choice of solvent can influence the reaction's selectivity and rate.

Temperature and Time: Conventional methods often involve stirring the reaction mixture at room temperature or with gentle heating for several hours to ensure completion. researchgate.netchemicalbook.com Monitoring the reaction's progress, for instance through thin-layer chromatography (TLC), allows for the determination of the optimal reaction time to maximize the yield of the desired product while minimizing the formation of byproducts. magritek.com

Table 1: Comparison of Reaction Conditions for Chalcone Synthesis

| Method | Catalyst | Solvent | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|---|

| Conventional | NaOH | Ethanol | Room Temp | 48 h | 27-99% | chemicalbook.com |

| Conventional | KOH | Ethanol | 0 °C to RT | 1 h | 80% | researchgate.net |

| Conventional | NaOH | Ethanol | 90 °C | 3 days | ~85% | acs.org |

| Solid-Phase | Hydrotalcite | Toluene | 100 °C | 2 h | >95% | semanticscholar.org |

In response to the growing need for environmentally sustainable chemical processes, several green chemistry approaches have been developed for chalcone synthesis. These methods aim to reduce solvent waste, decrease reaction times, and lower energy consumption.

Mechanochemical synthesis, which involves grinding solid reactants together, has emerged as a powerful green alternative to traditional solvent-based methods. jacsdirectory.com For chalcone synthesis, this typically involves grinding an acetophenone and a benzaldehyde with a solid base catalyst, like NaOH or KOH, using a mortar and pestle or a ball mill. acs.orguitm.edu.mynih.gov

This solvent-free approach offers several advantages:

Reduced Environmental Impact: It eliminates the need for potentially toxic organic solvents, thereby reducing chemical waste. jacsdirectory.comuitm.edu.my

Efficiency: The reactions are often completed in a matter of minutes, a significant reduction from the hours required for conventional methods. uitm.edu.mynih.gov

High Yields: Solvent-free grinding frequently produces chalcones in high to quantitative yields with high purity. acs.orguitm.edu.my

Research has demonstrated that grinding solid reactants can achieve yields of 76-98% in as little as five minutes, compared to lower yields (62-72%) and longer reaction times (60-75 minutes) for the same reactions carried out in a solvent. uitm.edu.mynih.gov

Microwave-assisted organic synthesis is another key green chemistry technique that has been successfully applied to the synthesis of chalcones. sphinxsai.comnih.gov This method utilizes microwave irradiation to heat the reaction mixture, which can dramatically reduce reaction times from hours to minutes and often leads to higher product yields. acs.orgnih.govrasayanjournal.co.in

Key benefits of microwave-assisted synthesis include:

Rapid Reaction Rates: Microwave heating can accelerate the Claisen-Schmidt condensation, with reactions often completing in 2-5 minutes. rasayanjournal.co.innih.gov

Improved Yields: Compared to conventional heating, microwave irradiation frequently results in higher isolated yields of the chalcone product. sphinxsai.com

Versatility: This technique can be performed with or without a solvent. Solvent-free microwave-assisted synthesis, often using a solid catalyst, combines the benefits of both green approaches, offering a clean, fast, and efficient protocol. rasayanjournal.co.innih.gov

Table 2: Comparison of Conventional vs. Green Synthesis Methods for Chalcones

| Method | Conditions | Time | Yield | Reference |

|---|---|---|---|---|

| Conventional | NaOH, Ethanol, Stirring | 62-75 min | 62-72% | uitm.edu.my |

| Mechanochemical | Solid NaOH, Grinding | 5 min | 76-86% | uitm.edu.my |

| Conventional | Refluxing | 24 h | Lower Yields | nih.gov |

| Microwave-Assisted | Solvent-free, Iodine-Alumina | < 2 min | 79-95% | nih.gov |

| Microwave-Assisted | K2CO3, Solid-phase | 3-5 min | 85-90% | rasayanjournal.co.in |

Claisen-Schmidt Condensation

Green Chemistry Approaches

Advanced Synthetic Strategies and Catalytic Optimization

The synthesis of 3-Bromo-4'-methylchalcone is primarily achieved through the Claisen-Schmidt condensation, a reliable method for the formation of α,β-unsaturated ketones. iucr.org This reaction involves the base-catalyzed condensation of an appropriate acetophenone with a benzaldehyde derivative. Specifically for 1-(2-bromophenyl)-3-(4-methylphenyl)prop-2-en-1-one, the synthesis involves the reaction of 2-bromoacetophenone and 4-methylbenzaldehyde.

Advanced synthetic strategies for chalcones, which are applicable to the synthesis of this compound, focus on improving reaction efficiency, reducing environmental impact, and simplifying purification processes. One such strategy is the use of microwave-assisted synthesis . This technique often leads to a significant reduction in reaction time and an increase in product yield compared to conventional heating methods. uns.ac.idnih.gov For instance, the microwave-assisted synthesis of a related compound, 4'-bromochalcone, from 4-bromoacetophenone and benzaldehyde was completed in 45 seconds with a yield of approximately 89%, a significant improvement over the 3 hours required for the conventional method which yielded around 95%. uns.ac.id

Another advanced approach is the use of solvent-free reaction conditions , often referred to as "green chemistry" methods. These reactions can be facilitated by grinding the reactants together, sometimes with a solid catalyst, which minimizes waste and can lead to high product yields. researchgate.net For the Claisen-Schmidt condensation, solid sodium hydroxide has been effectively used as a catalyst in the absence of a solvent. researchgate.net

Catalytic optimization for the Claisen-Schmidt condensation often involves the screening of different bases and catalysts to improve the yield and selectivity of the reaction. While traditional methods employ strong bases like sodium hydroxide or potassium hydroxide, research into heterogeneous catalysts is ongoing. For example, copper oxide supported on reduced graphene oxide (CuO@rGO) has been reported as a highly efficient and reusable catalyst for the Claisen-Schmidt condensation, achieving excellent yields under mild conditions. researchgate.net The optimization of catalyst loading, temperature, and reaction time are crucial for maximizing the efficiency of the synthesis of chalcones like this compound. researchgate.net

| Synthetic Strategy | Description | Potential Advantages |

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to heat the reaction mixture. | Reduced reaction times, increased yields, and often cleaner reactions. uns.ac.idnih.gov |

| Solvent-Free Synthesis | Reactions are carried out by grinding the reactants together without a solvent. | Environmentally friendly, reduced waste, and simplified workup. researchgate.net |

| Heterogeneous Catalysis | Employs a solid-phase catalyst that is easily separated from the reaction mixture. | Catalyst reusability, simplified product purification, and often milder reaction conditions. researchgate.net |

Chemical Reactivity and Derivatization Potential

The chemical reactivity of this compound is dictated by its key functional groups: the bromine-substituted aromatic ring, the α,β-unsaturated carbonyl system, and the methyl-substituted aromatic ring. These features provide multiple avenues for derivatization.

The two aromatic rings of the chalcone scaffold are susceptible to electrophilic aromatic substitution (EAS) , a fundamental reaction in organic chemistry for the functionalization of aromatic systems. researchgate.net The rate and regioselectivity of these reactions are influenced by the existing substituents on the rings. The bromo-substituted ring and the methyl-substituted ring will exhibit different reactivity profiles. The bromine atom is a deactivating but ortho-, para-directing group, while the methyl group is an activating and ortho-, para-directing group.

Common EAS reactions that could be applied to this compound include:

Nitration: Introduction of a nitro group (-NO2) onto the aromatic rings using a mixture of nitric acid and sulfuric acid.

Halogenation: Further substitution with chlorine or bromine in the presence of a Lewis acid catalyst.

Friedel-Crafts Acylation and Alkylation: Introduction of acyl or alkyl groups using an acyl halide or alkyl halide with a Lewis acid catalyst.

The precise conditions for these reactions would need to be carefully controlled to achieve selective substitution on either of the aromatic rings.

The α,β-unsaturated carbonyl system in this compound is a classic Michael acceptor, making it susceptible to nucleophilic conjugate addition (1,4-addition) . researchgate.netnih.gov In this type of reaction, a nucleophile adds to the β-carbon of the enone system. A wide range of nucleophiles can be employed, including:

Thiols: The addition of thiols to chalcones is a well-established reaction.

Amines: Primary and secondary amines can add to the β-carbon to form β-amino ketones. nih.gov

Enolates: Carbon nucleophiles, such as enolates derived from ketones or esters, can participate in Michael additions to form 1,5-dicarbonyl compounds. researchgate.net

The general mechanism for the Michael addition involves the attack of the nucleophile on the β-carbon, followed by protonation of the resulting enolate intermediate.

| Nucleophile | Product Type |

| Thiols (R-SH) | β-Thioether ketones |

| Amines (R2NH) | β-Amino ketones |

| Enolates | 1,5-Dicarbonyl compounds |

The chalcone backbone of this compound serves as a versatile precursor for the synthesis of various heterocyclic compounds. nih.govsphinxsai.com The α,β-unsaturated ketone moiety can react with a variety of binucleophilic reagents to form six- and five-membered rings.

For example, reaction with hydrazine or its derivatives can lead to the formation of pyrazolines . sphinxsai.com Similarly, condensation with hydroxylamine can yield isoxazoles . These reactions typically proceed through an initial nucleophilic addition to the β-carbon, followed by an intramolecular condensation and dehydration.

The general schemes for these transformations are as follows:

Pyrazoline Synthesis: Chalcone + Hydrazine → Pyrazoline

Isoxazole Synthesis: Chalcone + Hydroxylamine → Isoxazole

The specific reaction conditions, such as the choice of solvent and catalyst, can influence the outcome and yield of these cyclization reactions.

Advanced Spectroscopic and Structural Characterization of 3 Bromo 4 Methylchalcone

Comprehensive Spectroscopic Techniques for Structural Elucidation

Spectroscopic analysis is fundamental to confirming the chemical identity and electronic environment of 3-Bromo-4'-methylchalcone. Techniques such as NMR, IR, and UV-Vis spectroscopy each probe different aspects of the molecule's structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

¹H-NMR: The proton NMR spectrum of this compound would present a series of signals corresponding to each unique proton in the molecule. The trans-configuration of the α,β-unsaturated system is typically confirmed by the large coupling constant (J > 15 Hz) between the vinylic protons, H-α and H-β. The aromatic regions would show complex splitting patterns corresponding to the protons on the 3-bromophenyl and 4'-methylphenyl rings. A distinct singlet in the upfield region (around 2.4 ppm) would be indicative of the methyl (-CH₃) protons.

¹³C-NMR: The carbon NMR spectrum provides a signal for each unique carbon atom. The most downfield signal would be that of the carbonyl carbon (C=O), typically appearing around 190 ppm. The carbons of the two aromatic rings and the vinylic carbons would resonate in the 120-145 ppm range. The methyl carbon provides a characteristic upfield signal around 21-22 ppm.

While detailed spectral data with assigned chemical shifts for this compound are not widely published, the expected chemical shifts can be inferred from analyses of closely related chalcone (B49325) structures.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. For this compound, the key characteristic absorption bands would be:

Carbonyl (C=O) Stretch: A strong, sharp absorption band is expected in the region of 1650-1670 cm⁻¹. This is a hallmark of the α,β-unsaturated ketone moiety.

Olefinic (C=C) Stretch: The double bond of the enone system would exhibit a medium intensity band around 1600-1620 cm⁻¹.

Aromatic C=C Stretches: Multiple bands of varying intensity would appear in the 1450-1600 cm⁻¹ region, corresponding to the vibrations of the two phenyl rings.

C-H Stretches: Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl group appear just below 3000 cm⁻¹.

C-Br Stretch: The vibration associated with the carbon-bromine bond would be found in the fingerprint region, typically between 500-680 cm⁻¹.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The extended π-conjugated system of the chalcone backbone gives rise to characteristic strong absorptions in the UV-Vis region. Two primary absorption bands are expected for chalcones:

Band I: An intense absorption band typically observed in the 300-400 nm range, resulting from the π → π* electronic transition of the entire cinnamoyl system.

Band II: A less intense band, usually found between 200-280 nm, which arises from the π → π* transition associated with the benzoyl group.

The exact position and intensity of these bands (λmax) are sensitive to the substitution pattern on the aromatic rings.

X-ray Crystallography for Molecular Geometry and Intermolecular Interactions

Single-crystal X-ray diffraction provides the most precise information on the solid-state structure of a molecule, revealing exact bond lengths, bond angles, and the arrangement of molecules within the crystal lattice.

The crystal structure of (E)-3-(3-Bromophenyl)-1-(4-methylphenyl)prop-2-en-1-one has been determined, providing key insights into its molecular conformation. nih.govresearchgate.net The molecule crystallizes in the triclinic space group P-1. nih.govresearchgate.net The central propenone unit adopts an E configuration about the C=C double bond, which is characteristic for most chalcones. nih.govresearchgate.net

A significant conformational feature is the non-planar arrangement of the molecule. The two aromatic rings are twisted with respect to each other, with a dihedral angle of 46.91 (14)°. nih.govresearchgate.net This twist relieves steric hindrance and is a common feature in the solid-state structures of chalcones.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₆H₁₃BrO |

| Formula Weight | 301.17 g/mol |

| Crystal System | Triclinic |

| Space Group | P-1 |

| Unit Cell Dimensions | |

| a (Å) | 5.8984 (16) |

| b (Å) | 7.3015 (19) |

| c (Å) | 15.559 (4) |

| α (°) | 83.461 (5) |

| β (°) | 87.860 (4) |

| γ (°) | 88.446 (5) |

| Volume (ų) | 665.1 (3) |

| Z | 2 |

The presence of the bromine atom on the phenyl ring introduces the possibility of specific non-covalent interactions, such as halogen bonding. In the crystal structure of this compound, a notable intermolecular Br···Br interaction is observed, which plays a crucial role in stabilizing the crystal packing. nih.govresearchgate.net

Examination of Pi-Stacking and Edge-to-Face Interactions

The supramolecular architecture of this compound in the solid state is significantly influenced by a network of non-covalent interactions, including C–H⋯π interactions, which are a form of edge-to-face and pi-stacking interactions. nih.govnih.gov Analysis of the crystal structure reveals specific short contacts that dictate the molecular packing.

Crystallographic studies show that the molecules arrange in a pairwise antiparallel fashion, a conformation related by inversion symmetry. iucr.org This arrangement is stabilized by key intermolecular forces. The primary interactions contributing to the crystal packing are C–H⋯π contacts, which involve hydrogen atoms from one aromatic ring interacting with the π-system of an adjacent ring. nih.gov

Detailed analysis of the crystal structure of this compound identifies distinct C–H⋯π short contacts. iucr.org Specifically, an interaction occurs between a hydrogen atom on the 1-Ring (C8–H8) and the centroid of the 3-Ring of a neighboring molecule. nih.goviucr.org Another significant contact is observed between a hydrogen atom on the 3-Ring (C11–H11) and the centroid of the 1-Ring of an adjacent molecule. nih.goviucr.org These interactions effectively link the molecules into a stable, packed structure.

The planarity of the molecule, described by the twist and fold angles between the two aryl rings, also plays a role in the packing. For this compound, the 1-Ring/3-Ring twist angle is approximately 49.15 (6)° and the fold angle is 1.55 (6)°. iucr.org This twisted conformation influences how the molecules can approach each other and engage in stacking interactions.

The following table summarizes the key intermolecular C–H⋯π contacts observed in the crystal structure of this compound.

| Interacting Atoms | Description | Distance (Å) |

| C8–H8···Cg(3-Ring) | 1-Ring hydrogen to 3-Ring centroid | 2.80 |

| C11–H11···Cg(1-Ring) | 3-Ring hydrogen to 1-Ring centroid | 2.89 |

Structure Activity Relationship Sar Studies and Rational Molecular Design

Impact of Bromine Substituents on Biological Potency and Selectivity

The presence and position of a bromine substituent on the chalcone (B49325) scaffold have a marked effect on the compound's biological activity. Symmetrical substitution patterns on both aromatic rings of chalcones, including bromine atoms, have been shown to improve their anti-inflammatory activity. researchgate.net For instance, the presence of symmetrical bromine atoms on both aromatic rings enhanced the anti-inflammatory effects of certain chalcones. researchgate.net

In the specific case of 3'-Bromo-4-methylchalcone, the bromine atom is located on the 1-ring (the ring attached to the carbonyl group). This substitution can influence the molecule's electronic properties and its ability to form halogen bonds. The crystal structure of 3'-bromo-4-methylchalcone reveals the presence of a type I halogen bond, which can play a role in its intermolecular interactions and, consequently, its biological target binding. nih.govresearchgate.net The electron-withdrawing nature of the bromine atom can also affect the reactivity of the entire molecule. researchgate.net

Studies on various chalcone derivatives have indicated that halogen substituents can improve a drug's binding affinity and selectivity for its target. researchgate.net The specific placement of the bromine at the 3' position on the A-ring in 3-Bromo-4'-methylchalcone is a key determinant of its interaction with biological macromolecules.

Influence of the Methyl Group on Reactivity and Bioactivity

Research on various chalcones has demonstrated that the presence of a methyl group can modulate their biological effects. For instance, in some series of chalcone derivatives, the inclusion of a methyl group has been associated with notable anticancer or anti-inflammatory activities. researchgate.net The 4'-positioning of the methyl group in this compound specifically affects the electronic nature of the B-ring, which in turn influences the reactivity of the α,β-unsaturated carbonyl system.

Role of the α,β-Unsaturated Carbonyl System in Biological Interactions

The α,β-unsaturated carbonyl system is a defining feature of the chalcone scaffold and is fundamental to its biological activity. iiarjournals.orgnih.gov This Michael acceptor moiety is highly reactive and can form covalent bonds with nucleophilic groups, such as the thiol groups of cysteine residues in proteins. researchgate.net This interaction is believed to be a key mechanism for the biological activities of many chalcones. researchgate.netnih.gov

The reactivity of this system is modulated by the substituents on both aromatic rings. The electron-withdrawing bromine atom on the A-ring and the electron-donating (by hyperconjugation) methyl group on the B-ring of this compound collectively influence the electrophilicity of the β-carbon, thereby affecting its susceptibility to nucleophilic attack. Docking simulations with other chalcones have suggested that this α,β-unsaturated system can be the functional group for nucleophilic attack from N-terminal threonine residues in the catalytic sites of enzymes like the proteasome. nih.gov

Effects of Other Substituents and Ring Modifications on SAR

The structure-activity relationship of chalcones is highly dependent on the nature and position of various substituents on both aromatic rings. Studies have explored a wide range of modifications to understand their impact on biological activity.

For instance, the presence of hydroxyl or methoxy (B1213986) groups can significantly alter the antioxidant and anticancer properties of chalcones. mdpi.com The number and position of methoxy groups on the B-ring, for example, can be critical for optimal inhibition of certain biological targets. nih.gov Similarly, the replacement of the phenyl rings with other heterocyclic rings can lead to compounds with different and sometimes enhanced biological profiles. nih.gov

The introduction of bulky groups can also influence activity. For example, a bulky alkoxy substituent has been shown to improve the binding affinity and selectivity of some chalcone-based inhibitors. researchgate.net The modification of the α,β-unsaturated linker, such as through conformational restriction, has also been explored to modulate the biological activity of chalcone analogues. nih.gov

Design Principles for Enhanced Biological Activity and Target Specificity

The extensive SAR studies on chalcones have provided valuable insights for the rational design of new derivatives with improved potency and selectivity. Key design principles include:

Optimization of Lipophilicity: Adjusting the lipophilicity of the molecule through the addition or removal of hydrophobic or hydrophilic groups can improve its pharmacokinetic properties, such as membrane permeability and bioavailability. Bioisosteric replacement, such as substituting a hydrogen atom with fluorine, is a common strategy to modify these properties. nih.gov

Steric Modifications: The introduction of bulky groups can enhance binding affinity by promoting favorable steric interactions within the binding pocket of a target protein. Conversely, reducing steric hindrance can sometimes improve accessibility to the active site.

Molecular Hybridization: Combining the chalcone scaffold with other known pharmacophores can lead to hybrid molecules with dual or enhanced biological activities. nih.gov

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme), forming a stable complex. This method is crucial in drug discovery for screening virtual libraries of compounds and for understanding the structural basis of a ligand's biological activity. The simulation calculates the binding energy and analyzes the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that stabilize the ligand-receptor complex.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. DFT is widely used to predict a variety of molecular properties, including geometries, vibrational frequencies, and electronic characteristics, providing deep insights into the molecule's stability, reactivity, and electrostatic nature.

While DFT calculations are a common approach for characterizing novel chalcone (B49325) derivatives, specific published studies detailing a full DFT analysis for 3-Bromo-4'-methylchalcone were not identified in a comprehensive literature search. The following subsections describe the types of analyses that are typically performed.

The electronic structure of a molecule is fundamentally described by its molecular orbitals. Of particular importance are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity and stability; a smaller gap generally implies higher reactivity. wikipedia.org

Detailed calculations of the specific HOMO-LUMO energy values and their corresponding energy gap for this compound are not presently available in the reviewed literature. Such an analysis would be valuable for understanding its electronic transitions and kinetic stability.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is plotted on the molecule's electron density surface, with different colors indicating areas of varying electrostatic potential. Typically, red signifies regions of negative potential (rich in electrons, prone to electrophilic attack), while blue indicates regions of positive potential (electron-poor, prone to nucleophilic attack). Green or yellow areas represent neutral or weakly polarized regions. MEP maps are invaluable for predicting how a molecule will interact with other molecules, identifying sites for intermolecular interactions like hydrogen bonding. nih.gov

A specific MEP map for this compound has not been published. This analysis would reveal the localization of negative potential around the carbonyl oxygen and the potential for positive or neutral regions around the bromine atom (a σ-hole), which could influence its ability to form halogen bonds.

| Descriptor | Formula | Description |

| Energy Gap (ΔE) | ELUMO - EHOMO | Measures chemical reactivity and stability. A smaller gap suggests higher reactivity. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Represents the resistance of a molecule to change its electron configuration. |

| Chemical Softness (S) | 1 / η | The reciprocal of hardness; indicates the ease of electron cloud polarization. |

| Electronegativity (χ) | -(ELUMO + EHOMO) / 2 | Measures the ability of a molecule to attract electrons. |

| Electrophilicity Index (ω) | χ2 / (2η) | Quantifies the electrophilic nature of a compound. |

This table outlines the standard theoretical descriptors derived from DFT calculations. Specific calculated values for this compound are not available in the current literature.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. By calculating various molecular descriptors (e.g., physicochemical, electronic, topological), QSAR models can be developed to predict the activity of new, unsynthesized compounds. This predictive capability makes QSAR an essential tool in drug discovery and environmental toxicology for prioritizing candidates for synthesis and testing.

A search of scientific databases did not yield any QSAR studies that specifically include this compound within the training or test set of compounds. While many QSAR models have been developed for various classes of chalcones to predict activities like anticancer or antimicrobial efficacy, the specific contribution and predictive activity of the 3-bromo, 4'-methyl substitution pattern within such a model has not been reported.

Future Research Directions and Translational Perspectives for 3 Bromo 4 Methylchalcone

Development of Novel 3-Bromo-4'-methylchalcone Analogues and Hybrid Compounds

Future research will likely focus on the rational design and synthesis of novel analogues of this compound to enhance its therapeutic potential and specificity. The core structure of this compound offers multiple sites for chemical modification, allowing for the fine-tuning of its pharmacological properties.

Structural Modifications and Structure-Activity Relationship (SAR) Studies:

Systematic modifications of the two aromatic rings (Ring A and Ring B) and the α,β-unsaturated carbonyl linker are crucial for establishing a comprehensive structure-activity relationship (SAR). Key areas for modification include:

Substitution Pattern: Introducing various substituents (e.g., hydroxyl, methoxy (B1213986), nitro, or other halogen groups) on both aromatic rings can significantly influence the compound's biological activity. For instance, the position and nature of these functional groups can modulate lipophilicity, electronic properties, and steric factors, thereby affecting target binding and cellular uptake.

Heterocyclic Analogues: Replacing one or both of the phenyl rings with heterocyclic moieties (e.g., pyridine, furan, thiophene, imidazole) can introduce novel biological activities and improve pharmacokinetic profiles. Chalcone-heterocycle hybrids have shown promise as potent therapeutic agents.

Linker Modification: Alterations to the enone linker, such as saturation to form dihydrochalcones or incorporation into a heterocyclic system, can impact the compound's reactivity and selectivity towards biological targets.

Hybrid Compounds:

Another promising avenue is the development of hybrid molecules that conjugate this compound with other known pharmacophores. This approach aims to create multifunctional molecules with synergistic or dual-targeting capabilities. For example, hybridizing with moieties known to inhibit specific enzymes or interact with particular receptors could lead to compounds with enhanced efficacy and a lower propensity for developing resistance.

A summary of potential modifications and their expected impact is presented in the table below.

| Modification Strategy | Target Moiety | Potential Impact on Bioactivity |

| Introduction of diverse substituents | Aromatic Rings (A and B) | Enhanced target specificity, improved pharmacokinetic properties |

| Replacement with heterocyclic rings | Aromatic Rings (A and B) | Novel biological activities, altered solubility and bioavailability |

| Saturation or cyclization | α,β-unsaturated carbonyl linker | Modified reactivity and target interaction profile |

| Conjugation with other pharmacophores | Entire Molecule | Synergistic therapeutic effects, dual-targeting capabilities |

Elucidation of Unexplored and Specific Mechanisms of Action

While chalcones are known to exhibit a wide range of biological activities, the specific molecular mechanisms of this compound remain largely to be elucidated. Future research should aim to identify and characterize its precise molecular targets and signaling pathways.

Identification of Novel Molecular Targets:

Advanced techniques such as thermal proteome profiling, affinity purification, and computational target prediction can be employed to identify the direct binding partners of this compound within the cell. This will provide a deeper understanding of its mode of action beyond the generally accepted reactivity of the α,β-unsaturated carbonyl group with nucleophilic residues in proteins.

Investigation of Signaling Pathways:

Further studies are needed to explore the impact of this compound on various cellular signaling pathways implicated in disease pathogenesis. For example, its effects on inflammatory pathways (e.g., NF-κB), cell survival and proliferation pathways (e.g., STAT3, EGFR), and stress response pathways (e.g., Nrf2) warrant thorough investigation. Research has indicated that some chalcone (B49325) derivatives can modulate these pathways, suggesting that this compound may have similar or unique regulatory effects. A study on new thioderivative chalcones demonstrated their ability to decrease the activation of NF-κB and STAT3 signaling pathways in colorectal cancer cells. nih.gov

Strategies for Overcoming Biological Resistance in Microorganisms and Cancer Cells

The emergence of resistance to antimicrobial and anticancer agents is a major global health challenge. Future research should investigate the potential of this compound and its derivatives to overcome these resistance mechanisms.

In Microorganisms:

Efflux Pump Inhibition: A significant mechanism of antimicrobial resistance is the overexpression of efflux pumps that expel drugs from the bacterial cell. Chalcones have been shown to inhibit these pumps, thereby restoring the efficacy of conventional antibiotics. Studies on brominated chalcones have demonstrated their potential to reverse vancomycin resistance in Enterococcus faecalis by inhibiting efflux pumps. nih.gov Future work should explore whether this compound can act as an efflux pump inhibitor in various multidrug-resistant bacterial strains.

Biofilm Disruption: Bacterial biofilms are a major contributor to persistent infections and antibiotic resistance. Investigating the ability of this compound to inhibit biofilm formation or disrupt existing biofilms could open new avenues for treating chronic infections.

In Cancer Cells:

Targeting Multidrug Resistance (MDR) Proteins: Similar to microorganisms, cancer cells can develop resistance through the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein. The potential of this compound to inhibit these transporters and sensitize resistant cancer cells to chemotherapy should be explored.

Modulating Resistance-Associated Signaling Pathways: Cancer cell resistance is also driven by alterations in signaling pathways that promote survival and inhibit apoptosis. Elucidating how this compound affects these pathways in resistant cancer cells could lead to the development of novel chemosensitizing agents.

Role as a Chemical Probe and Versatile Synthetic Intermediate

The unique chemical structure of this compound makes it a valuable tool for both chemical biology research and synthetic chemistry.

As a Chemical Probe:

The conjugated π-system of the chalcone scaffold often imparts fluorescent properties. The potential of this compound and its derivatives as fluorescent probes for cellular imaging is an exciting area for future research. nih.gov By modifying the structure to enhance its quantum yield and target specificity, it may be possible to develop probes for visualizing specific cellular components or monitoring biological processes in real-time. For instance, a coumarin–chalcone platform has been utilized to develop a fluorescent probe for hydrogen sulfide imaging. mdpi.com

As a Synthetic Intermediate:

The reactive α,β-unsaturated carbonyl group and the bromo- and methyl-substituted phenyl rings make this compound a versatile intermediate for the synthesis of more complex heterocyclic compounds. It can serve as a precursor for the synthesis of various biologically active molecules, including pyrazolines, isoxazoles, and pyrimidines, through cyclization reactions. The presence of the bromine atom also allows for further functionalization through cross-coupling reactions, expanding its synthetic utility.

Integration into Advanced Drug Discovery Pipelines for Preclinical Evaluation

To translate the therapeutic potential of this compound from the laboratory to the clinic, its integration into modern drug discovery pipelines for rigorous preclinical evaluation is essential.

High-Throughput Screening (HTS):

Libraries of this compound analogues can be synthesized and subjected to HTS against a wide range of biological targets to identify lead compounds with high potency and selectivity. Green chemistry approaches, such as microwave-assisted and solvent-free synthesis, can be employed for the efficient and sustainable production of these compound libraries. unisi.it

Pharmacokinetic and Toxicological Profiling:

Lead compounds identified from HTS will require comprehensive preclinical evaluation of their pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME) and toxicological profiles. In silico ADMET prediction models can be used in the early stages to prioritize candidates with favorable drug-like properties. Subsequent in vitro and in vivo studies will be necessary to validate these predictions and ensure the safety and efficacy of the selected compounds.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Bromo-4'-methylchalcone, and how can reaction yields be optimized?

- Methodology : Friedel-Crafts acylation is a common approach, where β-methylcinnamoyl chloride reacts with substituted acetophenones under Lewis acid catalysis (e.g., AlCl₃). Partial demethylation using aluminum bromide in benzene may be required for intermediates . Yield optimization involves controlling stoichiometry, temperature (typically 0–40°C), and purification via column chromatography. Challenges include regioselectivity and bromine addition stability, which require inert atmospheres (N₂/Ar) .

Q. How can structural characterization of this compound be performed to confirm regiochemistry?

- Methodology : Combine X-ray crystallography (for definitive confirmation of halogen positioning and crystal packing) with spectroscopic techniques:

- NMR : Compare chemical shifts of aromatic protons to distinguish bromine (deshielding effect) and methyl substituents .

- Hirshfeld analysis : Quantify intermolecular interactions (e.g., C–H⋯π, Br⋯H) to validate crystal packing motifs .

Q. What computational tools are suitable for predicting the ADMET properties of this compound?

- Methodology : Use SwissADME or ADMETlab to calculate key parameters:

- Lipophilicity (LogP) : Ensure LogP <5 for compliance with Lipinski’s Rule of Five .

- Hydrogen-bond donors/acceptors : Optimize bioavailability by restricting h-bond donors ≤5 and acceptors ≤10 .

- Rotatable bonds : Limit to ≤10 for improved membrane permeability .

Advanced Research Questions

Q. How do positional isomerism (e.g., 3-bromo vs. 4-bromo) and substituent effects influence the biological activity of methylchalcone derivatives?

- Methodology :

- Comparative docking : Use Glide SP or AutoDock Vina to simulate interactions with target proteins (e.g., cyclooxygenase-2 for anti-inflammatory activity). Compare binding energies of this compound with analogs like 4'-Bromo-4-methylchalcone to identify substituent-driven affinity changes .

- Halogen bonding analysis : Evaluate Br’s role in forming non-covalent interactions (e.g., Br⋯O/N) critical for enzyme inhibition .

Q. How can contradictions in experimental vs. predicted pharmacokinetic data for this compound be resolved?

- Methodology :

- In vitro assays : Measure metabolic stability using liver microsomes (human/rat) to validate in silico predictions of hepatic clearance .

- Permeability studies : Perform Caco-2 cell assays to reconcile discrepancies between predicted and observed intestinal absorption .

- SiteMap analysis : Identify protein binding pockets with high SiteScore (>1.0) to prioritize targets for experimental validation .

Q. What strategies mitigate synthetic challenges in brominated chalcone derivatives, such as undesired halogen migration?

- Methodology :

- Protective group chemistry : Use tert-butyldimethylsilyl (TBS) groups to shield reactive hydroxyls during bromination .

- Low-temperature bromination : Conduct reactions at –20°C to suppress radical-mediated halogen scrambling .

- Post-synthetic modification : Employ Suzuki-Miyaura coupling to introduce bromine post-chalcone formation, avoiding direct electrophilic substitution pitfalls .

Q. How does the methyl group at the 4'-position affect the supramolecular assembly of this compound?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.